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Ph94b

Cat. No.: B1588420
CAS No.: 23062-06-8
M. Wt: 272.4 g/mol
InChI Key: NYVFCEPOUVGTNP-DYKIIFRCSA-N
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Description

Contextualization within the 16-Androstene Steroid Class

Androsta-4,16-dien-3-ol, (3beta)- belongs to the 16-androstene family, a class of endogenous androstane (B1237026) steroids defined by a double bond at the C16-17 position of their molecular structure. This feature distinguishes them from many other androgenic steroids and is crucial to their unique biological roles. The 16-androstenes were first identified as odorous steroids in pigs, where they function as pheromones influencing social and sexual behavior, an effect often referred to as "boar taint". nih.govcaymanchem.com Subsequently, these compounds were also discovered in humans, with research suggesting they contribute to axillary (underarm) odor and may act as chemosignals. nih.govwikipedia.orgwikipedia.org

The 16-androstene class includes several interconnected compounds, such as androstadienone, androstenone, and androstenol (B1195071). wikipedia.org Androsta-4,16-dien-3-ol, (3beta)- is understood as an intermediate in the biosynthesis of Androsta-4,16-dien-3-one (B1221407) (androstadienone). wikipedia.orgwikipedia.org The precursor to this reaction is typically Androsta-5,16-dien-3β-ol (androstadienol), which is converted into androstadienone by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org

Table 1: Key 16-Androstene Steroids in the Biosynthetic Pathway

Compound NameCommon NameKey Role/Characteristic
Androsta-5,16-dien-3β-olAndrostadienolA precursor steroid found in sweat; converted to androstadienone. wikipedia.org
Androsta-4,16-dien-3-ol, (3beta)- -The subject of this article; a metabolic intermediate.
Androsta-4,16-dien-3-oneAndrostadienoneAn endogenous steroid studied for its pheromone-like effects on human mood and brain activity. wikipedia.orgwikipedia.org
5α-Androst-16-en-3-oneAndrostenoneA potent and odorous steroid; a metabolic product of androstadienone. wikipedia.orgnih.gov
5α-Androst-16-en-3α-olAndrostenolAn odorous steroid with pheromonal properties, structurally similar to neurosteroids. nih.gov

Historical Perspective of its Identification and Investigation

The investigation into 16-androstene steroids began with agricultural science and the study of pigs. These compounds, particularly androstenone, were identified as the source of "boar taint," an unpleasant odor in the meat of some male pigs. nih.gov This initial research established them as potent, biologically active steroids involved in animal communication. nih.govcaymanchem.com

The focus expanded to human biology following the discovery of 16-androstenes in human urine, blood, and axillary sweat. caymanchem.comwikipedia.org In 1994, research by Gower suggested that these steroids were prevalent in the apocrine sweat glands. wikipedia.org A significant advancement came in 2003 when Austin and Ellis, using gas chromatography (GC) and mass spectrometry (MS), demonstrated that bacteria on the axillary skin could produce 16-androstene steroids. wikipedia.org

The specific identification and investigation of Androsta-4,16-dien-3-ol, (3beta)- are tied to the broader scientific effort to map the precise metabolic pathways of steroidogenesis. thegoodscentscompany.com While its more stable and abundant metabolic product, androstadienone, has been the subject of more extensive study, understanding the intermediates like Androsta-4,16-dien-3-ol, (3beta)- is crucial for a complete picture of how these chemosignals are produced in the body. Its investigation is therefore a component of the detailed biochemical analysis of the 16-androstene synthesis pathway in human and animal tissues. thegoodscentscompany.comthegoodscentscompany.com

Overview of Key Academic Research Domains Pertaining to Androsta-4,16-dien-3-ol, (3beta)-

Research involving Androsta-4,16-dien-3-ol, (3beta)- is primarily situated within the context of its role as a precursor to other biologically active steroids. The key academic domains are therefore focused on the products and implications of its metabolic pathway.

Biochemistry and Metabolism: This is the most direct field of study for Androsta-4,16-dien-3-ol, (3beta)-. Research in this area focuses on steroidogenesis, examining the enzymes and reaction steps involved in converting precursor molecules like pregnenolone (B344588) into various 16-androstenes. nih.govwikipedia.org The conversion of androstadienol to androstadienone via the enzyme 3β-hydroxysteroid dehydrogenase is a key point of investigation, and Androsta-4,16-dien-3-ol, (3beta)- is a theoretical intermediate in this critical step. wikipedia.org Studies in pig testes have been instrumental in elucidating the mechanisms of 16-androstene synthesis. thegoodscentscompany.comthegoodscentscompany.com

Pheromone and Chemosignal Research: A significant body of research explores the role of 16-androstenes as potential human pheromones or chemosignals. nih.govwikipedia.org While this research primarily uses the more stable metabolic product, androstadienone, the findings are relevant to its precursors. Studies have shown that androstadienone can influence human mood, reduce negative feelings in women, and affect cooperative behavior in men. wikipedia.orgnih.gov These findings drive the scientific interest in its entire biosynthetic pathway.

Neuroscience: Neuroscientific studies investigate how these steroids affect the human brain. Research has found that exposure to androstadienone activates the hypothalamus in heterosexual women and homosexual men, but not in heterosexual men. wikipedia.org This suggests a direct, receptor-mediated impact on brain regions associated with social and sexual cognition. The study of how the body produces the compounds that trigger these neural events is a fundamental aspect of this research domain.

Table 2: Selected Research Findings on Related 16-Androstene Steroids

CompoundResearch FindingDomain
AndrostadienoneExposure has been shown to reduce nervousness and tension in female subjects. wikipedia.orgPheromone Research
AndrostadienoneActivates the hypothalamus, particularly the medial preoptic and anterior hypothalamic areas, in heterosexual women and homosexual men. wikipedia.orgNeuroscience
AndrostadienoneFound to increase individualistic behavior and decrease cooperative responses in men during a competitive task. nih.govPheromone Research
AndrostenolActs as a positive modulator of GABA(A) receptors, a function similar to endogenous neurosteroids. nih.govNeuroscience
AndrostenoneA primary component of "boar taint" that acts as a signaling pheromone in pigs to stimulate estrus in females. nih.govAnimal Behavior

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O B1588420 Ph94b CAS No. 23062-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVFCEPOUVGTNP-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032322
Record name 4,16-Androstadien-3beta-ol
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-06-8
Record name Androsta-4,16-dien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23062-06-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsta-4,16-dien-3-ol, (3beta)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,16-Androstadien-3beta-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fasedienol
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Endogenous Biosynthesis and Precursor Relationships of Androsta 4,16 Dien 3 Ol, 3beta

Biosynthetic Pathways and Metabolic Origins

The metabolic journey from pregnenolone (B344588) to Androsta-4,16-dien-3-ol, (3beta)- involves key intermediates and enzymatic steps primarily identified in steroidogenic tissues.

In human testicular tissues, 5,16-Androstadien-3beta-ol is a significant and rapidly formed metabolite of pregnenolone. nih.govresearchgate.net Studies using in vitro metabolism with human testicular homogenates have demonstrated that this 16-unsaturated C19 steroid appears within one minute of incubation with pregnenolone. nih.govresearchgate.net Within five minutes, its levels become comparable to those of major Δ5-steroids like 17α-hydroxypregnenolone and dehydroepiandrosterone (B1670201), accounting for 17-23% of the initial pregnenolone. researchgate.net This substantial and early synthesis highlights that, in humans, 5,16-androstadien-3beta-ol is a primary product of testicular pregnenolone metabolism. nih.govresearchgate.net This conversion is catalyzed by the andien-β-synthase activity of the CYP17A1 enzyme, which can transform pregnenolone into 5,16-androstadien-3beta-ol, seemingly in a single step without requiring separate intermediates. semanticscholar.orgnih.gov

The established biosynthetic pathway indicates that 5,16-androstadien-3beta-ol is a precursor to androstadienone (androsta-4,16-dien-3-one), rather than being formed from it. wikipedia.orgwikipedia.orgwikipedia.org The initial step, as detailed previously, is the direct conversion of pregnenolone to 5,16-androstadien-3beta-ol, a reaction mediated by the 16-ene-synthetase activity of the enzyme CYP17A1. nih.govwikipedia.org Following its synthesis, 5,16-androstadien-3beta-ol is then converted into androstadienone. wikipedia.orgwikipedia.org This subsequent conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgwikipedia.org This enzyme performs a dual function: it oxidizes the 3β-hydroxyl group and isomerizes the double bond from the Δ5 position to the Δ4 position, resulting in the formation of the α,β-unsaturated ketone structure of androstadienone. wikipedia.org

The synthesis of the target compound, Androsta-4,16-dien-3-ol, (3beta)-, is theorized to proceed from the foundational precursors 5,16-Androstadien-3beta-ol and Androsta-4,16-dien-3-one (B1221407). The pathway involves two critical enzymatic steps:

Oxidation/Isomerization: 5,16-Androstadien-3beta-ol is first converted to Androsta-4,16-dien-3-one. This transformation is accomplished by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which is essential for the biosynthesis of all classes of hormonal steroids. wikipedia.orgtaylorandfrancis.com It catalyzes the oxidative conversion of Δ5-3β-hydroxysteroids to the corresponding Δ4-3-keto configuration. wikipedia.org

Reduction: Subsequently, Androsta-4,16-dien-3-one can be converted into Androsta-4,16-dien-3-ol, (3beta)-. This step involves the reduction of the 3-keto group. This reaction is catalyzed by a reductase enzyme, such as 3-ketosteroid reductase, which can produce either the 3α- or 3β-androstenol isomers from the parent ketone. wikipedia.org

This two-step process highlights a metabolic route where a Δ5-steroid is converted to a Δ4-ketone, which is then reduced to a Δ4-alcohol, ultimately yielding Androsta-4,16-dien-3-ol, (3beta)-.

Enzymatic Regulation of Androstene Formation

The formation of 16-androstene steroids is tightly regulated by specific enzymes that dictate the flow of precursors through the steroidogenic pathway. The activities of CYP17A1 and 3β-HSD are paramount in this process.

The enzyme Cytochrome P450 17A1 (CYP17A1) is a key bifunctional enzyme in steroidogenesis, typically known for its 17α-hydroxylase and 17,20-lyase activities. endocrine-abstracts.org However, it possesses a third, distinct catalytic function known as 16-ene-synthetase (or andien-β-synthase) activity. nih.govnih.gov This specific activity is responsible for catalyzing the transformation of pregnenolone directly into 5,16-androstadien-3beta-ol. nih.govwikipedia.orgmdpi.com Research has shown that this conversion can occur without the formation of 17-hydroxypregnenolone as an intermediate. nih.gov The 16-ene-synthetase activity of CYP17A1 is significantly enhanced by the presence of cytochrome b5, which appears to act allosterically. nih.govnih.gov While NADPH-cytochrome P450 reductase is crucial for the hydroxylase/lyase activities of CYP17A1, it has a negligible effect on the synthesis of 5,16-androstadien-3beta-ol. nih.gov

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) is critical for the biosynthesis of virtually all hormonal steroids, including androgens and estrogens. wikipedia.orgnih.gov It is a bifunctional enzyme that catalyzes two sequential reactions: the dehydrogenation (oxidation) of a 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ5 double bond to the Δ4 position in the steroid A-ring. wikipedia.orguniprot.org In the context of 16-androstene synthesis, 3β-HSD is specifically responsible for the conversion of 5,16-Androstadien-3beta-ol to Androsta-4,16-dien-3-one. wikipedia.orgwikipedia.org This conversion is an essential step, transforming the Δ5-3β-hydroxy precursor into the Δ4-3-keto intermediate, which can then be further metabolized. wikipedia.orgwikipedia.org

Compound and Enzyme Reference Table

The following tables provide a reference for the chemical compounds and enzymes discussed in this article.

Table 1: Chemical Compounds

Compound Name Abbreviation Chemical Formula
Androsta-4,16-dien-3-ol, (3beta)- - C₁₉H₂₈O
5,16-Androstadien-3beta-ol Androstadienol C₁₉H₂₈O
Androsta-4,16-dien-3-one Androstadienone C₁₉H₂₆O
Pregnenolone P5 C₂₁H₃₂O₂
17α-hydroxypregnenolone - C₂₁H₃₂O₃

Table 2: Enzymes and Cofactors

Enzyme/Cofactor Name Abbreviation Function
Cytochrome P450 17A1 CYP17A1 16-ene-synthetase activity; converts Pregnenolone to 5,16-Androstadien-3beta-ol.
3β-Hydroxysteroid Dehydrogenase 3β-HSD Converts 5,16-Androstadien-3beta-ol to Androsta-4,16-dien-3-one.
3-Ketosteroid Reductase - Reduces Androsta-4,16-dien-3-one to Androsta-4,16-dien-3-ol.
Cytochrome b5 - Enhances the 16-ene-synthetase activity of CYP17A1.

Potential Reduction Enzymes for Androsta-4,16-dien-3-one to Androsta-4,16-dien-3-ol, (3beta)-

The conversion of Androsta-4,16-dien-3-one to Androsta-4,16-dien-3-ol, (3beta)- involves the reduction of the ketone group at the C3 position. While the specific enzyme directly responsible for this conversion is not extensively detailed in the provided literature, the conversion of the related compound, androstenone, to 3α-androstenol and 3β-androstenol is catalyzed by 3-ketosteroid reductase wikipedia.org. This suggests that a similar reductase enzyme is likely responsible for the reduction of Androsta-4,16-dien-3-one. The existence of a metabolic pathway in axillary bacteria has been proposed, where 4,16-androstadien-3-one is reduced to 5α-androst-16-en-3-one and subsequently to the 3α- and 3β-alcohols nih.gov.

Physiological Production Sites and Comparative Biochemistry

The production of Androsta-4,16-dien-3-ol, (3beta)- and other 16-androstenes is not ubiquitous across all species and is localized to specific biological sites in humans.

Presence in Human Biological Samples (sweat, semen, axillary hair)

Androsta-4,16-dien-3-ol, (3beta)- and its precursors have been identified in various human biological samples, indicating their endogenous production. Androstadienol and androstadienone, which are precursors to the target compound, are secreted by the apocrine glands and are found in sweat wikipedia.org. The metabolism of these compounds by axillary bacteria contributes to axillary odor wikipedia.org.

A study quantifying five 16-androstenes in the axillary hair of men detected significant amounts of 4,16-androstadien-3-one and 5,16-androstadien-3β-ol, the precursor to androstadienone nih.gov. The presence of these compounds in axillary hair further supports the role of the axillary region in 16-androstene metabolism nih.govnih.gov. Additionally, 16-androstenes have been found in human semen, highlighting another site of their presence wikipedia.org.

Table 1: Quantification of 16-Androstenes in Human Axillary Hair

Data from a study on men aged 18-40 years.

CompoundQuantity (pmol/mg hair)Approximate 24-h Total (pmol)
5α-androst-16-en-3-one0-150-433
4,16-androstadien-3-one0-1430-4103
5,16-androstadien-3β-ol0-3.50-728
5α-androst-16-en-3α-ol0-170-1752
5α-androst-16-en-3β-ol0-40-416

Source: Adapted from Nixon, A., Mallet, A. I., & Gower, D. B. (1988). nih.gov

Species-Specific Production and Differences in Androstene Profiles in Humans, Boars, Rats, and Monkeys

The biosynthesis of 16-androstenes, including the precursors to Androsta-4,16-dien-3-ol, (3beta)-, is species-specific. The key enzyme responsible for the initial step in their synthesis from pregnenolone, 16-ene-synthetase, is active in humans and boars but is notably absent in the testicular tissues of rats and monkeys nih.gov. This enzymatic difference is a primary reason for the limited presence of 16-androstenes to humans and boars nih.gov.

In pigs, the testes contain 3β-hydroxysteroid dehydrogenase-isomerase (3β-HSD) activities that convert 5,16-androstadien-3β-ol to 4,16-androstadien-3-one nih.gov. While humans also possess the necessary enzymes for this conversion, a key difference lies in the subsequent metabolic steps. The human testis lacks significant 5α-reductase activity, which is necessary to convert androstadienone to androstenone, a potent pheromone in pigs nih.gov. In contrast, boars possess this enzyme in their testes. This results in different androstene profiles, with humans producing androstadienol and androstadienone in the testes, while the more potent 5α-reduced 16-androstenes are thought to be synthesized peripherally in tissues like the skin and axillary sweat glands nih.gov. The androgen signaling pathway itself is highly conserved across vertebrates, but the specific metabolic pathways and resulting steroid profiles can vary significantly oup.com.

Table 2: Comparative Presence of 16-ene-synthetase Activity and Key Androstene Compounds

Species16-ene-synthetase Activity in TestesKey Androstene Products in Testes
HumanPresentAndrosta-5,16-dien-3β-ol (ADL), Androsta-4,16-dien-3-one (ADN)
BoarPresentADL, ADN, 5α-androst-16-en-3-one (Androstenone)
RatAbsentN/A
MonkeyAbsentN/A

Source: Based on information from Weusten, J. J. (1990). nih.gov

Metabolism and Downstream Products of Androsta 4,16 Dien 3 Ol, 3beta

Biotransformation to other 16-Androstenes

The initial steps in the metabolism of Androsta-4,16-dien-3-ol, (3beta)- involve its conversion into other members of the 16-androstene family. This biotransformation is a key process that modulates the activity and concentration of these compounds in the body.

Androsta-4,16-dien-3-ol, (3beta)- is synthesized from pregnenolone (B344588) through the activity of the enzyme CYP17A1, which possesses 16-ene-synthetase activity. wikipedia.orgnih.gov Following its synthesis, Androsta-4,16-dien-3-ol, (3beta)- is converted into androstadienone (androsta-4,16-dien-3-one) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgwikipedia.org

Androstadienone itself is a key intermediate in the metabolic cascade. It can be further metabolized by the enzyme 5α-reductase to produce androstenone (5α-androst-16-en-3-one). wikipedia.org Androstenone is a potent and odorous steroid. Subsequently, androstenone can be acted upon by 3-ketosteroid reductases to form 3α-androstenol and 3β-androstenol, which are also odorous and considered potent pheromones. wikipedia.org This metabolic pathway highlights the sequential conversion of a less odorous precursor into more potent compounds.

Metabolic Pathway of Androsta-4,16-dien-3-ol, (3beta)-
PrecursorEnzymeProduct
PregnenoloneCYP17A1 (16-ene-synthetase)Androsta-4,16-dien-3-ol, (3beta)-
Androsta-4,16-dien-3-ol, (3beta)-3β-Hydroxysteroid DehydrogenaseAndrostadienone
Androstadienone5α-ReductaseAndrostenone
Androstenone3-Ketosteroid Reductase3α-Androstenol / 3β-Androstenol

The enzymes 5α-reductase and 3-ketosteroid reductase play pivotal roles in the downstream metabolism of 16-androstenes. wikipedia.org

5α-Reductase: This enzyme family is responsible for the irreversible reduction of the double bond at the C4-C5 position of steroid hormones. nih.gov In the context of 16-androstene metabolism, 5α-reductase catalyzes the conversion of androstadienone to androstenone. wikipedia.org This conversion is a critical step, as it leads to the formation of a more potent and odorous steroid. There are multiple isozymes of 5α-reductase, and their tissue distribution influences the local steroid environment. nih.govox.ac.uk

3-Ketosteroid Reductases: These enzymes belong to the aldo-keto reductase (AKR) superfamily and are responsible for the interconversion of keto- and hydroxysteroids. nih.govnih.gov After the formation of androstenone, 3-ketosteroid reductases catalyze its reduction to form 3α-androstenol and 3β-androstenol. wikipedia.org These enzymes, such as those in the AKR1C family, can regulate the local concentrations of active steroids. nih.gov For instance, AKR1C2 functions as a 3-ketosteroid reductase that inactivates potent androgens. nih.gov

Excretion Profiles and Conjugation Mechanisms

Following their formation and circulation, Androsta-4,16-dien-3-ol, (3beta)- and its metabolites are prepared for excretion, primarily through conjugation mechanisms that increase their water solubility.

Metabolites of Androsta-4,16-dien-3-ol, (3beta)- have been identified in both plasma and urine. bioscientifica.comnih.gov A study involving the intravenous injection of radiolabeled androstadienone in humans allowed for the measurement of its metabolic clearance rate and the detection of its metabolites. bioscientifica.com The study found that urinary androstenol (B1195071) is not solely derived from circulating androstadienone, suggesting that both are secretory products. bioscientifica.com

The primary mechanism for the excretion of 16-androstene steroids is through phase II conjugation in the liver. nih.gov These conjugated metabolites are then excreted in the urine. The main forms of conjugation are sulfoconjugation and glucuronidation. nih.gov While hydroxysteroid sulfotransferase (HST) is a likely candidate for the sulfoconjugation of 16-androstenes, studies in porcine hepatocytes have shown that glucuronide conjugates are the principal metabolites, accounting for a significant portion of the phase II metabolism. nih.gov These conjugated steroids, such as androsterone (B159326) glucuronide, are then eliminated from the body via urine. wikipedia.org Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to detect these steroid metabolites in urine for various purposes, including doping control. nih.gov

Detected Metabolites and Excretion Information
MetaboliteDetection MatrixKey FindingsReference
AndrostadienonePlasmaEndogenous concentrations measured in male and female plasma pools. bioscientifica.com
3α-hydroxy-5α-androst-16-ene (Androstenol)UrineNot uniquely derived from circulating androstadienone, suggesting it is also a secretory product. bioscientifica.com
Sulfoconjugated 16-androstenesHepatocytes (in vitro)Includes androstadienol, 5α-androstenone, 3β-, and 3α-androstenol. nih.gov
Glucuronide conjugatesHepatocytes (in vitro)Principle metabolites of 5α-androstenone, 3β-, and 3α-androstenol, comprising about 68% of phase II metabolism. nih.gov

Neurobiological and Pheromonal Activity of Androsta 4,16 Dien 3 Ol, 3beta

Modulatory Effects on the Central Nervous System

The neurobiological influence of Androsta-4,16-dien-3-ol, (3beta)-, and related androstenols extends to the modulation of the central nervous system, exhibiting neurosteroid-like properties. This is primarily through their interaction with key neurotransmitter systems, leading to observable electrophysiological and behavioral changes.

Interaction with Neurotransmitter Systems, notably GABAergic System (referring to related androstenols)

Androstenol (B1195071), a compound structurally similar to Androsta-4,16-dien-3-ol, (3beta)-, has been shown to act as a positive modulator of GABAA receptors. uky.edunih.govresearchgate.net This interaction is significant as the GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. nih.gov Neuroactive steroids are known to be potent allosteric modulators of GABAA receptor function. nih.gov The modulatory action of these steroids can enhance the inhibitory function of neurons. nih.gov Specifically, androstenol demonstrates neurosteroid-like activity by modulating GABAA receptors. uky.edunih.govresearchgate.net This is consistent with the activity of other endogenous neurosteroids that are reduced at the 5- and 3-positions of the A-ring. researchgate.net The interaction of neurosteroids with GABAA receptors is crucial for the modulation of neuronal excitability. researchgate.net

It is important to note that while Androsta-4,16-dien-3-ol, (3beta)- is a positional isomer of the endogenous pheromone androstadienol, its direct affinity for steroid hormone receptors is lacking. iiab.me Instead, it has been found to directly activate isolated human vomeronasal receptor cells. iiab.me The related pheromone androstenol has been identified as a potent positive allosteric modulator of the GABAA receptor, and it is proposed that this mechanism may underlie its pheromonal effects. iiab.me

Electrophysiological Correlates of Neurosteroid-like Activity (from related androstenols)

The neurosteroid-like activity of androstenols is evident in their electrophysiological effects. In whole-cell recordings from cerebellar granule cells, androstenol has been shown to cause a concentration-dependent enhancement of GABA-activated currents. uky.edunih.govresearchgate.net It also prolongs the duration of spontaneous and miniature inhibitory postsynaptic currents. uky.edunih.govresearchgate.net Furthermore, androstenol potentiates the amplitude of GABA-activated currents in human embryonic kidney 293 cells transfected with recombinant GABAA receptors. uky.edunih.govresearchgate.net At higher concentrations, it can directly activate currents in these cells. uky.edunih.govresearchgate.net

The administration of androstadienone, a related compound, to the vomeronasal organ has been reported to result in changes in autonomic physiology, including a reduction of nervousness and tension. researchgate.net These effects are accompanied by concordant changes in autonomic function. researchgate.net Exposure to androstadienone can also modulate physiological responses such as skin conductance, respiration rate, and heart rate. researchgate.netfrontiersin.org

Behavioral Effects: Anxiolytic-like, Antidepressant-like, and Anticonvulsant Properties (from related androstenols)

The modulation of the GABAergic system by androstenols translates into observable behavioral effects. Systemic administration of androstenol in mice has been shown to produce anxiolytic-like effects in the open-field and elevated zero-maze tests. uky.edunih.govresearchgate.net It also exhibits antidepressant-like effects in the forced swim test. uky.edunih.govresearchgate.net These behavioral outcomes are consistent with its role as a GABAA receptor modulator. uky.edunih.govresearchgate.net

Furthermore, androstenol, but not its 3β-epimer, has demonstrated seizure protection in both the 6-Hz electroshock and pentylenetetrazol models of epilepsy. uky.edunih.govresearchgate.net The anxiolytic, sedative, anticonvulsant, and antidepressant effects of certain natural compounds are often linked to their interaction with the GABAergic and serotonergic systems. nih.gov It is worth noting that while many antiepileptic drugs have psychiatric and behavioral side effects, the specific profile varies between different drugs. nih.gov

Role in Human Chemical Communication and Olfaction

Androsta-4,16-dien-3-ol, (3beta)- and related 16-androstene steroids are implicated in human chemical communication, acting as putative pheromones that influence mood, perception, and brain activity.

Putative Pheromonal Properties and Perception of 16-Androstenes

The 16-androstenes, a group of steroids found in human sweat, are considered candidate human pheromones. frontiersin.org Androstenone and androstenol are the main components of this group. nih.gov Androstenone was the first mammalian pheromone to be identified and is known for its role in pig reproduction. wikipedia.org In humans, the role of these compounds is more subtle. wikipedia.org The perception of androstenone's odor varies significantly among individuals, which may be due to genetic variations in the receptor gene. wikipedia.org

Androstadienone, another 16-androstene, has been repeatedly identified in human axillary hair. researchgate.net It is considered a human chemosignal that can modulate psychological and physiological states without conscious detection. nih.gov The effects of these putative pheromones are often context-dependent. frontiersin.org

Activation of Brain Areas Associated with Social Cognition and Emotion by Related Compounds (e.g., hypothalamus, prefrontal cortex, temporal cortex, olfactory areas by androstadienone)

Exposure to androstadienone has been shown to activate specific brain regions. Using positron emission tomography (PET), researchers observed that androstadienone activated a distributed neuronal network, including the inferior lateral prefrontal cortex and the posterior part of the superior temporal cortex. nih.gov These areas are involved in social cognition and attention. nih.gov Androstadienone has also been found to activate the hypothalamus, particularly the medial preoptic and anterior hypothalamic areas, in heterosexual women and homosexual men. wikipedia.org Furthermore, it activates the anterior area of the inferior lateral prefrontal cortex, the superior temporal cortex, and olfactory areas. wikipedia.org These brain regions are thought to be involved in sexual behavior, attention, visual perception, and social cognition. wikipedia.org

The effects of androstadienone on brain activity support the theory that it serves a broader social-emotional function by directing attention toward emotionally significant information. nih.gov

Influence on Mood States and Physiological Arousal

Research indicates that Androsta-4,16-dien-3-ol, (3beta)- (fasedienol) and related compounds can modulate mood and physiological arousal. Exposure to the related steroid androstadienone has been shown to affect mood states, notably by reducing feelings of nervousness and tension. researchgate.net In female subjects, androstadienone has been reported to diminish nervousness, tension, and other negative feeling states. wikipedia.org Furthermore, studies have demonstrated that exposure to androstadienone can lead to positive changes in a woman's feeling of being focused. nih.gov

A study involving the intranasal administration of fasedienol reported significant subjective and physiological effects. A high percentage of participants, 81%, reported feeling less tense and more relaxed after receiving fasedienol. nih.gov This subjective experience was accompanied by measurable changes in the autonomic nervous system, indicating a decrease in physiological arousal. nih.gov Specifically, fasedienol rapidly reduced respiratory rate, heart rate, and electrodermal activity, which is consistent with a sympatholytic effect, or a reduction in the "fight-or-flight" response. nih.govresearchgate.net These effects were not observed with the administration of a control substance or other steroidal hormones. nih.gov

Table 1: Physiological Effects of Intranasal Fasedienol Administration

Physiological Parameter Observed Effect Statistical Significance Citation
Respiratory Rate Rapid Reduction p < 0.05 nih.gov
Heart Rate Rapid Reduction p < 0.01 nih.gov
Electrodermal Activity Rapid Reduction p < 0.05 nih.gov
Subjective Feeling 81% felt "less tense/more relaxed" - nih.gov

Mechanisms of Pheromonal Action

The pheromonal effects of fasedienol are believed to be mediated through specific neurobiological pathways, beginning with the activation of peripheral chemosensory neurons and extending to key brain regions involved in emotion and social behavior.

Direct Activation of Isolated Human Vomeronasal Receptor Cells by Fasedienol

Fasedienol's mechanism of action is distinct from that of steroid hormones, as it lacks affinity for their receptors. wikipedia.org Instead, it has been found to directly activate isolated human vomeronasal receptor cells. wikipedia.org This activation occurs at nanomolar concentrations, with an EC50 (half-maximal effective concentration) of 200 nM. wikipedia.org The proposed mechanism involves the intranasal administration of fasedienol, which then activates receptors of these peripheral nasal chemosensory neurons. vistagen.com This initial activation triggers signals that are broadcast to subsets of neurons in the olfactory bulbs. vistagen.comcambridge.org From the olfactory bulbs, these signals connect to neurocircuitry within the limbic amygdala, a brain region critically involved in processing fear and anxiety. vistagen.comcambridge.org This pathway allows fasedienol to exert its effects without requiring systemic absorption or direct action on brain neurons. vistagen.comvistagen.com

Hypothalamic Activation in Response to Putative Human Chemosignals

Following the initial activation of the peripheral chemosensory system, signals from compounds like fasedienol and the closely related androstadienone can modulate activity in higher brain centers, most notably the hypothalamus. wikipedia.orgnih.gov Studies using neuroimaging techniques like positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) have shown that smelling these chemosignals induces a response in the hypothalamus. cambridge.orgnih.gov

Specifically, smelling the related compound androstadienone has been found to activate the hypothalamus in heterosexual women and homosexual men, but not in heterosexual men. wikipedia.org The regions most maximally activated include the medial preoptic and anterior hypothalamic areas. wikipedia.org Beyond the hypothalamus, activation has also been observed in other brain regions, such as the anterior area of the inferior lateral prefrontal cortex and the superior temporal cortex. wikipedia.org These areas are thought to be involved in a range of functions including sexual behavior, attention, and social cognition. wikipedia.org The sex-differentiated pattern of hypothalamic activation suggests that these chemosignals may play a role in communicating socially relevant information. nih.gov

Table 2: Brain Regions Activated by Androstadienone

Brain Region Primary Function Activated In Citation
Hypothalamus (Medial Preoptic & Anterior Areas) Regulation of sexual behavior Heterosexual Women, Homosexual Men wikipedia.org
Anterior Inferior Lateral Prefrontal Cortex Attention, Social Cognition - wikipedia.org
Superior Temporal Cortex Visual Perception/Recognition - wikipedia.org

Receptor Interactions and Molecular Ligand Binding Studies for Androsta 4,16 Dien 3 Ol, 3beta and Its Analogs

Steroid Hormone Receptor Binding Affinities

Androgen Receptor Interaction Studies

Androsta-4,16-dien-3-ol and its derivatives, as part of the 16-androstene class of steroids, have been investigated for their interaction with the androgen receptor. While some related compounds, such as androstadienone (androsta-4,16-dien-3-one), are noted for not exhibiting typical androgenic or anabolic effects, the binding affinity of the specific (3beta)-ol variant to the androgen receptor is an area of ongoing research. wikipedia.orgthegoodscentscompany.com Studies on related androstene compounds have explored their binding to androgen receptors in various tissues. For instance, research into the binding of 5α-androst-16-en-3-one in porcine nasal epithelium suggested some degree of specific binding, although high non-specific binding was also observed. nih.gov The structural similarities of these compounds to androgens necessitate a thorough evaluation of their potential to interact with androgen receptors.

Glucocorticoid Receptor and Progesterone (B1679170) Receptor Interactions

The interaction of Androsta-4,16-dien-3-ol, (3beta)- with glucocorticoid and progesterone receptors is not extensively documented in publicly available research. However, studies on related steroid receptors provide a framework for understanding potential cross-reactivity. The glucocorticoid receptor (GR) and progesterone receptor (PR) are closely related members of the steroid receptor family and can interfere with each other's signaling pathways in certain cellular contexts, such as breast cancer cells. nih.govnih.gov A study on androstenetriol, a metabolite of DHEA, found that it did not bind to the glucocorticoid or progesterone receptors in rodents. wikipedia.org Given the structural specificity of steroid-receptor interactions, it is plausible that Androsta-4,16-dien-3-ol, (3beta)- may also exhibit low affinity for these receptors, but direct binding studies are required for confirmation.

Non-Steroidal Receptor Binding and Modulation

GABA(A) Receptor Modulation by related 16-Androstenes

A significant area of research for 16-androstenes has been their interaction with the GABA(A) receptor, a major inhibitory neurotransmitter receptor in the brain. nih.gov The pheromone androstenol (B1195071) (5α-androst-16-en-3α-ol), a related 16-androstene, has been identified as a positive modulator of GABA(A) receptors, exhibiting neurosteroid-like activity. nih.govresearchgate.net This modulation is stereospecific, as its 3β-epimer did not show the same effect. nih.govresearchgate.net Androstenol was found to enhance GABA-activated currents in cerebellar granule cells and in human embryonic kidney 293 cells expressing recombinant GABA(A) receptors. nih.govresearchgate.net This modulatory action is consistent with the anxiolytic and antidepressant-like effects observed in animal models. nih.gov The ability of certain neurosteroids to modulate GABA(A) receptors suggests a potential mechanism through which 16-androstenes could exert effects on the central nervous system, independent of classical steroid hormone receptors. mdpi.comwpmucdn.com

Enzymatic Target Inhibition by Synthetic Analogs

Inhibition of Cytochrome P450 17α-Hydroxylase/C17,20-Lyase

Synthetic analogs of Androsta-4,16-dien-3-ol have been developed and investigated as inhibitors of cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17A1). This enzyme is a critical juncture in the biosynthesis of androgens. researchgate.net Inhibition of CYP17A1 is a therapeutic strategy for hormone-dependent conditions like prostate cancer. researchgate.net

One notable synthetic analog is 17-(3-pyridyl)androsta-5,16-dien-3β-ol (CB7598), also known as abiraterone (B193195). nih.govnih.gov Abiraterone and its acetate (B1210297) prodrug, abiraterone acetate, are potent inhibitors of CYP17A1. nih.gov Studies have shown that these compounds effectively reduce androgen production. nih.gov For example, the 3β-O-acetate form of CB7598 (CB7630) significantly reduced plasma testosterone (B1683101) levels in mice. nih.gov

Another synthetic analog, 17-(5-pyrimidyl)androsta-5,16-diene-3β-ol (Sa 40), has also demonstrated potent inhibition of human CYP17. nih.gov In vitro studies using human testicular microsomes revealed that Sa 40 had a very low IC50 value, indicating high potency. nih.gov The inhibition by Sa 40 was found to be of a non-competitive type. nih.gov These findings highlight the potential of designing Androsta-4,16-dien-3-ol analogs as specific and effective enzyme inhibitors for therapeutic purposes. The development of such inhibitors is an active area of research in medicinal chemistry. wikipedia.org

Table 1: Inhibitory Activity of Synthetic Analogs against Human CYP17A1

CompoundIC50 (nM)Type of Inhibition
Sa 40 (17-(5-pyrimidyl)androsta-5,16-diene-3β-ol)24Non-competitive
CB 7598 (Abiraterone)--
Ketoconazole --

Data sourced from a study on the effects of novel CYP17 inhibitors on androgen biosynthesis. nih.gov A lower IC50 value indicates greater potency.

Inhibition of 5α-Reductase

The enzyme 5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). researchgate.netresearchgate.net The inhibition of this enzyme is a significant therapeutic strategy for managing androgen-dependent conditions. researchgate.netnih.gov The compound Androsta-4,16-dien-3-ol, (3beta)-, also known as androstadienol, is a precursor to Androsta-4,16-dien-3-one (B1221407) (androstadienone), which is subsequently metabolized by 5α-reductase. wikipedia.orgwikipedia.org Research has focused on the inhibitory potential of androstadienone and its derivatives against this key enzyme.

Research into the direct inhibitory effects of androstane (B1237026) analogs on 5α-reductase has yielded specific findings. One study investigated the inhibitory kinetics of Androsta-4,16-dien-3-one, an analog of Androsta-4,16-dien-3-ol, (3beta)-, using pig testis microsomal 5α-reductase. The results indicated that Androsta-4,16-dien-3-one acts as a competitive inhibitor of testosterone 5α-reduction. However, it was found to be a relatively weak inhibitor, with an apparent inhibition constant (Ki(app)) of 4.9 µmol/L. nih.gov The study suggested that the pig testis microsomal 5α-reductase is likely a type 1 isozyme and may not efficiently reduce Androsta-4,16-dien-3-one except at high concentrations relative to testosterone. nih.gov

In contrast, a different synthetic analog, 17-(5'-isoxazolyl)androsta-4,16-dien-3-one (referred to as L-39), has demonstrated more significant inhibitory activity. In a study using human prostatic microsomes, L-39 was identified as a potent and competitive inhibitor of 5α-reductase. nih.gov The research determined its half-maximal inhibitory concentration (IC50) to be 33 nM and its inhibition constant (Ki) to be 28 nM. nih.gov These findings highlight how structural modifications to the androstane skeleton can lead to potent inhibition of 5α-reductase.

Analytical Quantification of Androsta 4,16 Dien 3 Ol, 3beta in Biological Samples

Advanced Chromatographic and Spectrometric Techniques

Chromatography and spectrometry are the cornerstones for the analytical determination of Androsta-4,16-dien-3-ol, (3beta)-. These technologies provide the necessary separation power and detection specificity to isolate and quantify the compound from intricate biological samples such as plasma, semen, and urine.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the quantitative analysis of volatile and thermally stable compounds like steroids. Due to the low volatility of steroids, derivatization is a mandatory step to convert them into less polar and more volatile compounds suitable for gas-phase analysis.

Research has successfully applied GC-MS to identify and quantify 16-androstene steroids in human biological fluids. In a study analyzing human semen, Androsta-4,16-dien-3-ol, (3beta)- (also referred to as 5,16-androstadien-3β-ol in the study) was detected and quantified after derivatization of the hydroxyl groups. nih.gov The separation was achieved using capillary gas chromatography with a programmed temperature gradient, and quantification was performed by mass spectrometry using selected ion monitoring (SIM). nih.gov This targeted approach enhances sensitivity by monitoring only specific ions characteristic of the analyte. The study reported the concentration of Androsta-4,16-dien-3-ol, (3beta)- to be in the range of 0.5-0.7 ng/mL in pooled semen samples. nih.gov

The sensitivity of GC-based methods can be further enhanced by using tandem mass spectrometry (GC-MS/MS). While not specifically detailing Androsta-4,16-dien-3-ol, (3beta)-, a highly sensitive GC-MS/MS assay developed for a comprehensive profile of sex steroids in rodent serum demonstrated lower limits of quantification (LLOQ) in the picogram-per-milliliter range for various steroids, showcasing the potential of this technology for ultra-trace analysis. nih.gov

Table 1: GC-MS Quantification of Androsta-4,16-dien-3-ol, (3beta)- and Related Steroids in Human Semen

Compound Concentration Range (ng/mL) Derivatization Method Analytical Technique
5,16-Androstadien-3β-ol 0.5 - 0.7 Trimethylsilyl (B98337) (TMS) ether GC-MS (SIM)
5α-Androst-16-en-3α-ol 0.5 - 0.7 Trimethylsilyl (TMS) ether GC-MS (SIM)
5α-Androst-16-en-3β-ol 0.5 - 0.7 Trimethylsilyl (TMS) ether GC-MS (SIM)
5α-Androst-16-en-3-one 0.7 - 0.9 Not derivatized (oxo group) GC-MS (SIM)
4,16-Androstadien-3-one 0.7 - 0.9 Not derivatized (oxo group) GC-MS (SIM)

Data sourced from a study on C19 steroids in human semen. nih.gov

High-performance liquid chromatography (HPLC) is a fundamental separation technique in steroid analysis, particularly for compounds that are non-volatile or thermally labile. mdpi.com It is often used as a purification tool to isolate specific steroids or steroid classes from a complex extract before quantification by other methods like mass spectrometry or immunoassays. dshs-koeln.dewada-ama.org

For direct quantification, HPLC is typically coupled with a highly sensitive detector. While standard UV detection can be used for some steroids, its sensitivity is often insufficient for the low concentrations of Androsta-4,16-dien-3-ol, (3beta)- found in biological samples. mtc-usa.com HPLC coupled with fluorescence detection (HPLC-FLD) offers significantly higher sensitivity, but this requires the steroid to be naturally fluorescent or, more commonly, to be derivatized with a fluorescent tag. mdpi.com

Reversed-phase HPLC, using columns like C18 or C8, is the most common mode for steroid separation due to their hydrophobic nature. mdpi.commtc-usa.com The choice of stationary phase and mobile phase composition is critical for resolving structurally similar steroids. mtc-usa.com For instance, two-dimensional HPLC (2D-HPLC) methods have been developed to achieve the high degree of sample purity required for sensitive analyses like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), which can be applied to various steroid metabolites. wada-ama.org Although not specifically documented for Androsta-4,16-dien-3-ol, (3beta)-, these advanced HPLC methods demonstrate the capability to isolate low-concentration analytes from complex urine matrices with high efficiency. wada-ama.org

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become premier platforms for metabolic profiling, combining the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov This technique is exceptionally well-suited for analyzing polar and non-volatile metabolites directly from biological extracts, making it a powerful tool for comprehensive steroid profiling. nih.govyoutube.com

LC-MS-based methods allow for "global" or "untargeted" metabolomics, aiming to measure as many metabolites as possible to generate a holistic profile of a biological system. nih.govnih.gov This approach is valuable for discovering metabolic pathways and identifying biomarkers. youtube.comnih.gov More frequently for quantification, a "targeted" approach is used, where the instrument is set to specifically detect and quantify a predefined list of compounds, such as a panel of androgens and their metabolites. nih.gov

A validated LC/MS method for the quantification of a related compound, androst-4-ene-3,6,17-trione, and its metabolites in human urine illustrates the typical performance of such an assay. nih.gov The method involved liquid-liquid extraction after enzymatic hydrolysis, separation on a reversed-phase column, and detection by an ion trap mass spectrometer, achieving a limit of quantification of 5 ng/mL. nih.gov The high specificity of LC-MS/MS, using techniques like multiple reaction monitoring (MRM), enables the selective quantification of specific compounds even in highly complex mixtures. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Sensitivity and Specificity

Effective sample preparation is a critical prerequisite for the reliable quantification of Androsta-4,16-dien-3-ol, (3beta)-. The primary goals are to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample. For steroids in biological fluids like urine, a key initial step is deconjugation. Steroids are often excreted as water-soluble glucuronide or sulfate (B86663) conjugates and must be cleaved back to their free form through enzymatic hydrolysis (e.g., using enzymes from Helix pomatia or E. coli) or chemical solvolysis before extraction. nih.govnih.gov

Following deconjugation, extraction is typically performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov SPE with C18 cartridges is a common choice for isolating steroids from aqueous samples.

For GC-MS analysis, derivatization is essential to improve the chromatographic behavior and mass spectrometric properties of the steroid. chromatographyonline.com The hydroxyl group of Androsta-4,16-dien-3-ol, (3beta)- is a primary target for derivatization. Silylation, the introduction of a silyl (B83357) group, is the most widely used derivatization procedure for steroids in gas chromatography. youtube.com Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, which converts hydroxyl groups to trimethylsilyl (TMS) ethers. nih.gov

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) , which forms more stable tert-butyldimethylsilyl (TBDMS) ethers. The TBDMS derivatives are known to produce characteristic and abundant [M-57]+ ions (loss of a tert-butyl group) in the mass spectrometer, which is highly useful for selected ion monitoring. nih.gov

The choice of derivatization reagent can impact the stability and fragmentation pattern of the analyte, influencing the sensitivity and reliability of the assay. nih.gov

Method Validation and Reliability in Quantitative Analysis

For any analytical method to be used for quantitative purposes, especially in a clinical or research setting, it must undergo rigorous validation to ensure its reliability, accuracy, and precision. Method validation establishes and documents the performance characteristics of a procedure. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples and samples spiked with potentially interfering compounds.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards to generate a calibration curve.

Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For steroid analysis using sensitive MS techniques, LLOQs are often in the low ng/mL or pg/mL range. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery or relative error. For example, a validated LC/MS method for an androstene metabolite reported accuracy ranging from 1.3% to 14.8% across a range of 5-1000 ng/mL. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV%) and is evaluated at both intra-assay (within-run) and inter-assay (between-run) levels.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Ensuring the reliability of quantitative data is paramount. This involves the routine use of internal standards—compounds structurally similar to the analyte (ideally isotopically labeled versions) that are added to samples at the beginning of the preparation process. Internal standards help to correct for variations in sample recovery and instrument response, thereby improving the accuracy and precision of the final measurement. nih.gov

Table 2: Mentioned Compounds

Compound Name Abbreviation/Synonym
Androsta-4,16-dien-3-ol, (3beta)- 5,16-Androstadien-3β-ol
5α-Androst-16-en-3α-ol -
5α-Androst-16-en-3β-ol -
5α-Androst-16-en-3-one Androstenone
4,16-Androstadien-3-one Androstadienone
Androst-4-ene-3,6,17-trione 6-OXO
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA
Trimethylchlorosilane TMCS

In Vitro and in Vivo Investigative Models for Androsta 4,16 Dien 3 Ol, 3beta Research

Cellular and Subcellular Studies

Use of Human Testicular Homogenates and Microsomal Fractions

The investigation of Androsta-4,16-dien-3-ol, (3beta)- biosynthesis has heavily relied on in vitro models utilizing human testicular homogenates and their microsomal fractions. These preparations provide a near-native environment containing the necessary enzymes and cofactors for steroidogenesis.

Early research using this model demonstrated that Androsta-5,16-dien-3β-ol (a precursor to Androsta-4,16-dien-3-ol, (3beta)-) is a significant and early metabolite of pregnenolone (B344588) in human testicular tissue. nih.gov Studies incubating [4-¹⁴C]pregnenolone with human testicular homogenates revealed the rapid appearance of Androsta-5,16-dien-3β-ol within the first minute of incubation. nih.gov Within five minutes, its levels were comparable to major Δ⁵-steroids like 17α-hydroxypregnenolone and dehydroepiandrosterone (B1670201), highlighting its importance in the human testicular steroidogenic pathway. nih.gov This rapid synthesis suggests a direct conversion from pregnenolone in a single step, a hypothesis supported by further mechanistic studies. researchgate.netnih.gov

These in vitro systems have been instrumental in elucidating the enzymatic pathways. Evidence suggests that the synthesis of Androsta-5,16-dien-3β-ol from pregnenolone is catalyzed by a "16-ene-synthetase" activity. researchgate.netnih.gov Interestingly, this process appears to be a competitive one, as the synthesis of Androsta-5,16-dien-3β-ol is consistently accompanied by the co-synthesis of 5-androstene-3β,17α-diol. nih.gov This observation has led to the proposal that both steroids are formed through competitive elimination and substitution reactions. nih.gov

Notably, similar studies using rat testicular homogenates did not show the synthesis of Androsta-5,16-dien-3β-ol, indicating a species-specific pathway present in humans and boars but absent in rodents. nih.govresearchgate.net Furthermore, investigations with microsomal fractions from boar testis have provided additional insights into the stereochemistry of the reaction, showing that the 17α-hydrogen atom of pregnenolone is retained during the formation of Androsta-5,16-dien-3β-ol. researchgate.net

Model SystemPrecursorKey FindingsReference
Human Testicular Homogenates[4-¹⁴C]PregnenoloneRapid synthesis of Androsta-5,16-dien-3β-ol within 1 minute, reaching levels comparable to major Δ⁵-steroids in 5 minutes. nih.gov
Human Testicular HomogenatesPregnenoloneProposed single-step synthesis of Androsta-5,16-dien-3β-ol via 16-ene-synthetase, with competitive formation of 5-androstene-3β,17α-diol. researchgate.netnih.gov
Rat Testicular HomogenatesPregnenoloneLack of Androsta-5,16-dien-3β-ol synthesis, indicating a species-specific pathway. nih.govresearchgate.net
Boar Testis Microsomal Fraction[17,21,21,21-²H₄]PregnenoloneIdentification of [17-²H]androsta-5,16-dien-3β-ol, demonstrating retention of the 17-hydrogen. researchgate.net

Cell Culture Models for Anti-Proliferative Effects of Analogs

Cell culture models are essential for screening and characterizing the anti-proliferative effects of novel compounds. In the context of Androsta-4,16-dien-3-ol, (3beta)- research, cell lines, particularly those derived from human cancers, have been used to investigate the anticancer potential of its synthetic analogs.

One area of focus has been the development of galeterone (B1683757) analogs, which are structurally related to Androsta-4,16-dien-3-ol, (3beta)-. researchgate.net For instance, the compound VNPP433-3β, which is 3β-(1H-imidazole-1-yl)-17-(1H-benzimidazole-1-yl)-androsta-5,16-diene, has demonstrated potent anti-proliferative activities against the CWR22Rv1 human prostate cancer cell line. researchgate.net This cell line is a valuable model as it expresses both full-length and truncated androgen receptors, which are key drivers in prostate cancer progression.

Studies have shown that several of these analogs, including VNPP433-3β and others like 3β-(1H-imidazole-1-carboxylate)-17-(1H-benzimidazol-1-yl)-androsta-5,16-diene, exhibit greater anti-proliferative potency than existing clinical drugs such as abiraterone (B193195) and enzalutamide (B1683756) in this cell line. researchgate.net A significant finding is that these compounds can induce the degradation of both full-length and truncated androgen receptors in CWR22rv1 cells. researchgate.net This suggests a mechanism of action that could be effective in castration-resistant prostate cancer where androgen receptor variants are often expressed.

Furthermore, research on other steroidal analogs, such as 16-azidomethyl substituted 3-O-benzyl estrone (B1671321) analogs, has demonstrated anti-proliferative properties against various human gynecological cancer cell lines. nih.gov These studies highlight the potential of the steroid scaffold, from which Androsta-4,16-dien-3-ol, (3beta)- is derived, as a template for the design of novel anticancer agents.

Cell LineCompoundKey FindingsReference
CWR22Rv1 (Human Prostate Cancer)VNPP433-3βPotent anti-proliferative activity, degradation of full-length and truncated androgen receptors. researchgate.net
CWR22Rv1 (Human Prostate Cancer)3β-(1H-imidazole-1-carboxylate)-17-(1H-benzimidazol-1-yl)-androsta-5,16-dieneHigh anti-proliferative potency (GI50 = 0.87 µM). researchgate.net
Human Gynecological Cancer Cell Lines16-azidomethyl substituted 3-O-benzyl estrone analogsSignificant anti-proliferative activity. nih.gov
MDA-MB-231 (Human Breast Cancer)16AABE and 16BABE (estrone analogs)Inhibition of cell migration at concentrations lower than those required for anti-proliferative effects. nih.gov

Organismal Models for Biological Effects

Studies in Human Populations for Behavioral and Physiological Responses

Research in human populations is paramount for understanding the potential pheromonal effects of Androsta-4,16-dien-3-ol, (3beta)- and its metabolites, most notably androstadienone (Androsta-4,16-dien-3-one). These studies often involve exposing participants to the compound and measuring subsequent changes in mood, behavior, and physiological parameters.

A significant body of research has focused on the effects of androstadienone on mood in women. Double-blind, randomized controlled trials have shown that administration of picogram quantities of androstadienone to the vomeronasal organ of female subjects resulted in a significant reduction in nervousness, tension, and other negative feeling states. nih.gov These psychological changes were accompanied by concordant changes in autonomic nervous system activity, as measured by parameters like heart rate, body temperature, and galvanic skin response. nih.gov

Further studies have corroborated these mood-altering effects. Exposure of women to androstadienone has been reported to induce positive changes in the feeling of being "focused". nih.gov Importantly, these effects were observed at subthreshold concentrations, meaning the participants were not consciously aware of smelling the compound, and were independent of the menstrual cycle phase. nih.govucp.pt

The response to androstadienone appears to be sexually dimorphic. Brain imaging studies have revealed that smelling androstadienone activates the hypothalamus, particularly the medial preoptic and anterior hypothalamic areas, in heterosexual women and homosexual men, but not in heterosexual men. wikipedia.org This suggests a potential role for this compound in modulating brain circuits related to sexual orientation and arousal. However, it's important to note that while androstadienone can influence mood and physiological arousal, it does not appear to overtly alter behavior. wikipedia.org

PopulationCompoundKey FindingsReference
40 normal female subjectsAndrostadienone (100 pg)Significant reduction in nervousness and tension; changes in autonomic physiology. nih.gov
WomenAndrostadienone (250 µM)Positive changes in the feeling of being focused, independent of sensory detection and menstrual cycle phase. nih.govucp.pt
Heterosexual women and homosexual menAndrostadienoneActivation of the hypothalamus (medial preoptic and anterior hypothalamic areas). wikipedia.org
Heterosexual menAndrostadienoneNo significant hypothalamic activation. wikipedia.org

Synthetic Analogs and Potential Therapeutic Development Stemming from Androsta 4,16 Dien 3 Ol, 3beta

Rational Design and Chemical Synthesis of Novel Derivatives

The development of new therapeutic agents from a lead compound like Androsta-4,16-dien-3-ol, (3beta)- often involves a process of rational design and chemical synthesis. This allows for the systematic modification of the molecule to improve its desired properties.

Modifications at C-17 Position for Enhanced Bioactivity

The C-17 position of the steroid nucleus has been a key target for structural modifications. By introducing different functional groups at this position, scientists aim to modulate the compound's interaction with biological targets, potentially leading to enhanced bioactivity. This strategic alteration is a common approach in medicinal chemistry to optimize the pharmacological profile of a steroid-based compound.

Synthesis of Positional Isomers and Stereoisomers (e.g., Fasedienol as an isomer of Androstadienol)

The spatial arrangement of atoms within a molecule can significantly impact its biological function. The synthesis of positional isomers and stereoisomers of Androsta-4,16-dien-3-ol, (3beta)- is a crucial area of research. A notable example is fasedienol (also known as 4,16-androstadien-3β-ol), which is a positional isomer of the endogenous pheromone androstadienol (5,16-androstadien-3β-ol). wikipedia.org Fasedienol is structurally very similar to androstadienol and is under investigation for its potential anxiolytic effects. wikipedia.org It is believed that like other related pheromones, fasedienol's effects may be mediated through its potential conversion to androstenol (B1195071), which acts as a potent positive allosteric modulator of the GABA-A receptor. wikipedia.org

Preclinical Pharmacological and Biological Characterization of Analogs

Once synthesized, these novel derivatives undergo rigorous preclinical testing to evaluate their pharmacological and biological properties. This characterization is essential to identify promising candidates for further development.

Inhibition of Steroidogenic Enzymes and Androgen Receptor Antagonism

A key area of investigation for analogs of Androsta-4,16-dien-3-ol, (3beta)- is their ability to inhibit steroidogenic enzymes and act as androgen receptor antagonists. These mechanisms are particularly relevant in the context of hormone-dependent conditions. The ability of these synthetic compounds to block the production or action of androgens is a primary focus of preclinical studies.

Antitumor Activity in Prostate Cancer Xenograft Models (for analogs)

Given their potential to interfere with androgen pathways, synthetic analogs of Androsta-4,16-dien-3-ol, (3beta)- are evaluated for their antitumor activity, particularly in prostate cancer models. Xenograft models, where human prostate cancer cells are implanted in immunodeficient mice, provide a valuable in vivo system to assess the efficacy of these compounds in a tumor microenvironment.

Pharmacokinetic Profiling of Synthetic Analogs

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical for its development. Pharmacokinetic profiling of synthetic analogs of Androsta-4,16-dien-3-ol, (3beta)- helps to determine how the body processes these compounds. This information is vital for optimizing their formulation and predicting their behavior in a clinical setting.

Investigation into Clinical Applications (e.g., Fasedienol)

The pherine compound Androsta-4,16-dien-3-ol, (3beta)- has given rise to the development of synthetic analogs, with fasedienol (formerly known as PH94B) emerging as a key investigational candidate. Fasedienol is a first-in-class, rapid-onset, investigational neuroactive pherine nasal spray. xtalks.comstocktitan.net Its novel proposed mechanism of action involves the regulation of the olfactory-amygdala neural circuits associated with fear and anxiety. stocktitan.netvistagen.com This mechanism is distinct from currently approved anxiety medications as it does not result in systemic absorption, potentiation of GABA-A receptors, or direct activity on brain neurons. stocktitan.netvistagen.com

Development for Anxiety Disorders (Social Anxiety Disorder, Generalized Anxiety Disorder, PTSD)

The primary focus of the clinical development of fasedienol has been on its application for the acute treatment of Social Anxiety Disorder (SAD). vistagen.com The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for the investigation of fasedienol for this indication. vistagen.com

Social Anxiety Disorder (SAD):

Vistagen's registration-directed PALISADE Phase 3 program for fasedienol is extensively evaluating its efficacy and safety in the acute treatment of SAD. xtalks.comvistagen.com This program includes multiple randomized, double-blind, placebo-controlled trials designed to assess the acute administration of fasedienol in relieving anxiety symptoms induced by a public speaking challenge in a clinical setting. xtalks.comvistagen.com

The primary outcome measure in these trials is the patient-rated Subjective Units of Distress Scale (SUDS), a common metric for assessing anxiety levels. xtalks.comfirstwordpharma.com

Key clinical trials in the PALISADE program include:

PALISADE-2: This Phase 3 trial reported positive top-line results in 2023, demonstrating a statistically significant reduction in SUDS scores for participants treated with fasedienol compared to placebo. stocktitan.net

PALISADE-3 and PALISADE-4: These ongoing Phase 3 trials are designed to be similar to PALISADE-2, each planning to enroll approximately 236 adults. xtalks.comvistagen.com Successful outcomes from either of these trials, in conjunction with the positive PALISADE-2 data, may provide the substantial evidence needed for a New Drug Application (NDA) submission to the FDA. xtalks.comvistagen.com

Phase 2 Repeat Dose Study: A small, exploratory Phase 2 trial is also underway to evaluate the efficacy and safety of a repeat dose of fasedienol in adults with SAD. vistagen.com

Clinical Trial Data for Fasedienol in Social Anxiety Disorder

Trial Name Phase Status (as of early 2025) Primary Outcome Measure Key Findings/Design
PALISADE-2 3 Completed SUDS Score Positive top-line results reported in 2023, showing significant anxiety reduction. stocktitan.nethcplive.com
PALISADE-3 3 Ongoing SUDS Score Randomized, double-blind, placebo-controlled trial with an open-label extension. xtalks.comfirstwordpharma.com
PALISADE-4 3 Ongoing SUDS Score Similar design to PALISADE-2 and PALISADE-3. xtalks.comvistagen.com
Repeat Dose Study 2 Ongoing Efficacy, Safety, Tolerability Exploratory, randomized, double-blind, placebo-controlled, three-arm trial. vistagen.com

Generalized Anxiety Disorder (GAD) and Post-Traumatic Stress Disorder (PTSD):

While fasedienol's mechanism of action suggests potential applicability to other anxiety-related conditions, the primary focus of late-stage clinical development has been on Social Anxiety Disorder. Information in the public domain regarding specific clinical trials for Generalized Anxiety Disorder or PTSD is limited. The successful development of fasedienol for SAD could, however, pave the way for future investigations into its utility for other anxiety spectrum disorders.

Other Potential Therapeutic Avenues for 5,16-Androstadien-3beta-ol (e.g., obesity, diabetes, cardiovascular disease, neurological disorders)

The parent compound, 5,16-Androstadien-3beta-ol, is an endogenous steroid found in humans and is a chemical intermediate for several other pheromones. larvol.comwikipedia.org While extensive clinical development has focused on its synthetic analog, fasedienol, for anxiety, the direct therapeutic potential of 5,16-Androstadien-3beta-ol in other areas is less explored.

Based on available literature, there is a notable scarcity of published research on the application of 5,16-Androstadien-3beta-ol for conditions such as obesity, diabetes, and cardiovascular disease. hmdb.ca

Neurological Disorders:

Some preclinical evidence suggests that related compounds have neurosteroid-like activity. For instance, the structurally similar compound androstenol has been shown to be a positive modulator of GABA(A) receptors, a mechanism that is implicated in the effects of some anxiolytic and anticonvulsant medications. hcplive.com In animal models, androstenol demonstrated anxiolytic-like effects. hcplive.com This suggests a potential, though not yet clinically explored, avenue for neurological applications. However, it is important to note that fasedienol's proposed mechanism does not involve direct potentiation of GABA-A receptors. stocktitan.netvistagen.com

The primary biological role attributed to 5,16-Androstadien-3beta-ol is as a pheromone and a precursor in the biosynthesis of other steroids. larvol.comwikipedia.org Further research is required to determine if it or its derivatives hold therapeutic promise for metabolic, cardiovascular, or a broader range of neurological disorders.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the identity and purity of Androsta-4,16-dien-3-ol, (3β)- in synthetic preparations?

  • Methodology : High-performance liquid chromatography (HPLC) is used to determine purity (e.g., 99.81% as per MedChemExpress data), while 1^1H NMR validates structural integrity . Gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are employed for derivative identification in biological matrices . For novel compounds, full spectroscopic characterization (NMR, MS) and comparison to literature data are essential .

Q. What safety protocols are recommended for handling Androsta-4,16-dien-3-ol, (3β)- in laboratory settings?

  • Guidelines :

  • Use fume hoods for dust control and ensure adequate ventilation during handling .
  • Wear PPE: nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • In case of spills, collect contaminated material in sealed containers and dispose of via approved hazardous waste protocols .
  • Store in sealed containers at recommended temperatures (-20°C for powders; -80°C for solutions) .

Q. How is Androsta-4,16-dien-3-ol, (3β)- synthesized, and what are critical characterization steps?

  • Synthesis : Common routes include derivatization of steroidal precursors (e.g., via acetate esters or halogenation) . For example, 17-(3-pyridinyl) derivatives are synthesized using palladium-catalyzed cross-coupling reactions .
  • Characterization : Confirm regioselectivity and stereochemistry via 1^1H/13^13C NMR and X-ray crystallography. Purity must be verified by HPLC, and intermediates tracked using TLC .

Advanced Research Questions

Q. What metabolic pathways involve Androsta-4,16-dien-3-ol, (3β)- in human axillary microbiota, and how are intermediates detected?

  • Pathways : Coryneform bacteria oxidize C-3 hydroxyl groups to produce odorous ketones (e.g., androsta-4,16-dien-3-one) . Nasal epithelium studies show tissue-specific metabolism, with 5α-reductase activity generating reduced derivatives .
  • Detection : GC-MS quantifies volatile metabolites (e.g., androsta-5,16-dien-3-one), while radioimmunoassays (RIA) track non-volatile intermediates in biological fluids .

Q. How can researchers address high interindividual variability observed in quantitative assessments of Androsta-4,16-dien-3-ol, (3β)- derivatives in biological samples?

  • Strategies :

  • Normalize data to creatinine or protein content in axillary extracts .
  • Use isotopic internal standards (e.g., 2^2H- or 13^13C-labeled analogs) in GC-MS to improve accuracy .
  • Conduct longitudinal studies to account for hormonal fluctuations .

Q. What experimental designs are optimal for studying the stereochemical effects of Androsta-4,16-dien-3-ol, (3β)- on receptor binding?

  • Approach :

  • Synthesize enantiomers and diastereomers via chiral catalysts or enzymatic resolution .
  • Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity to olfactory or androgen receptors .
  • Computational docking studies (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of Androsta-4,16-dien-3-ol, (3β)- across microbial models?

  • Solutions :

  • Compare enzyme kinetics (e.g., KmK_m, VmaxV_{max}) of bacterial vs. mammalian oxidoreductases using purified recombinant proteins .
  • Apply 14^14C-labeled substrates to trace carbon flux in microbial cultures .
  • Conduct RNA-seq on bacterial consortia to identify upregulated metabolic genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.